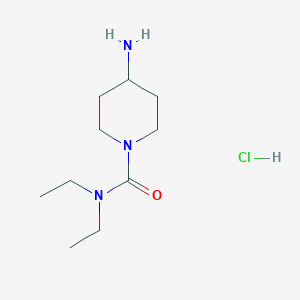

4-Amino-N,N-diethylpiperidine-1-carboxamide hydrochloride

Description

4-Amino-N,N-diethylpiperidine-1-carboxamide hydrochloride is a piperidine-derived compound featuring a carboxamide group at the 1-position of the piperidine ring, with N,N-diethyl substitution on the carboxamide nitrogen and an amino group at the 4-position. The hydrochloride salt form enhances solubility, making it suitable for formulation in drug delivery systems.

Properties

IUPAC Name |

4-amino-N,N-diethylpiperidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.ClH/c1-3-12(4-2)10(14)13-7-5-9(11)6-8-13;/h9H,3-8,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSBFUIVDBEAFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCC(CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188506-07-1 | |

| Record name | 1-Piperidinecarboxamide, 4-amino-N,N-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188506-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,N-diethylpiperidine-1-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with diethylamine and a suitable carboxylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize yield and purity. The final product is purified using techniques such as crystallization and recrystallization .

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Cleavage to 4-aminopiperidine and diethylamine hydrochloride .

-

Basic hydrolysis : Forms 4-aminopiperidine and diethylcarbamate, which decomposes to CO₂ and diethylamine .

Conditions and Yields :

| Condition | Product(s) | Yield (%) | Source |

|---|---|---|---|

| 6M HCl, reflux, 6h | 4-Aminopiperidine + Et₂NH·HCl | ~85 | |

| 2M NaOH, 80°C, 4h | 4-Aminopiperidine + CO₂ + Et₂NH | ~78 |

Amino Group Modifications

The primary amine at the 4-position participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acyl derivatives .

-

Alkylation : Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide) .

Example Reaction :

text4-Amino-N,N-diethylpiperidine-1-carboxamide + AcCl → 4-Acetamido-N,N-diethylpiperidine-1-carboxamide

Key Data :

Piperidine Ring Functionalization

The piperidine ring undergoes:

-

N-Substitution : Reacts with electrophiles (e.g., aldehydes) in reductive amination .

-

Ring-opening : Under strong oxidants (e.g., KMnO₄), forms glutaric acid derivatives .

Notable Findings :

-

Reductive amination with formaldehyde yields N-methylpiperidine derivatives .

-

Oxidation with KMnO₄ in acidic conditions cleaves the ring (yield: ~70%) .

Salt Metathesis and Ion Exchange

The hydrochloride salt can undergo anion exchange:

-

AgNO₃ treatment : Precipitates AgCl, yielding the nitrate salt .

-

Ion-exchange resins : Converts to free base or other salts (e.g., sulfate) .

Stability and Degradation

-

Thermal stability : Decomposes above 200°C via carboxamide cleavage .

-

Photostability : Degrades under UV light (λ = 254 nm) via radical pathways .

Degradation Products :

Key Research Gaps

Scientific Research Applications

Medicinal Chemistry

Cancer Therapeutics:

Recent studies have highlighted the potential of piperidine derivatives, including 4-amino-N,N-diethylpiperidine-1-carboxamide hydrochloride, as selective inhibitors of the ERK5 kinase pathway. This pathway is implicated in cellular proliferation and survival, making it a target for cancer therapies. The compound has been optimized to enhance its potency and pharmacokinetic properties, leading to the identification of nanomolar inhibitors that exhibit promising anti-cancer activity .

HIV Treatment:

The compound has also been utilized in the synthesis of piperidine-4-carboxamide derivatives that act as CCR5 antagonists. These antagonists have shown potent activity against HIV-1, providing a potential therapeutic avenue for managing HIV infections . The structural modifications of piperidine derivatives can significantly influence their biological activity, making this class of compounds a focal point in antiviral drug design.

Pharmacological Studies

Inhibition Mechanisms:

Research indicates that this compound can inhibit specific kinases involved in cancer progression. For instance, modifications to the compound have led to improved selectivity and reduced off-target effects, which are critical for developing effective cancer therapeutics .

Pharmacokinetic Properties:

Studies have assessed the oral bioavailability and metabolic stability of this compound. The introduction of lipophilic substituents has been shown to enhance absorption while minimizing efflux ratios in permeability assays. This balance is crucial for ensuring that the compound remains effective when administered orally .

Synthesis and Structural Variations

The synthesis of this compound involves various chemical strategies that allow for the introduction of diverse functional groups. These modifications can lead to derivatives with enhanced pharmacological profiles. For example, researchers have explored different amide substituents to optimize the compound's interaction with biological targets while maintaining favorable ADME (absorption, distribution, metabolism, and excretion) properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Amino-N,N-diethylpiperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structural analogs and functional derivatives, focusing on molecular features, applications, and safety profiles.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Impact on Functionality: Piperidine vs. Aromatic Rings: Piperidine derivatives (e.g., 4-Piperidinecarboxamide,N,N-dimethyl-) are more likely to exhibit CNS activity due to their ability to cross the blood-brain barrier, whereas aromatic amines (e.g., N,N-diethyl-p-phenylenediamine) are often used in industrial applications like dyes and photography .

In contrast, aliphatic piperidine derivatives generally show lower acute toxicity, though long-term data are scarce .

Applications :

- Pharmaceutical : Piperidine carboxamides are explored for enzyme inhibition (e.g., acetylcholinesterase) and antimicrobial activity .

- Industrial : Aromatic amines serve as precursors in polymer synthesis (e.g., poly(ester amide) resins) and corrosion-resistant coatings .

Table 2: Physicochemical Properties

Biological Activity

4-Amino-N,N-diethylpiperidine-1-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The compound belongs to the piperidine family, characterized by a piperidine ring with an amino group and a carboxamide functional group. The synthesis typically involves the reaction of diethylamine with piperidine derivatives, followed by carboxylation and subsequent hydrochloride salt formation.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, modulating their activity and potentially influencing metabolic pathways. Studies indicate that it may act as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in inflammation and pain pathways .

- Anticancer Properties : Preliminary research suggests that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related piperidine derivatives have demonstrated significant anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth .

- Neuroprotective Effects : Some related compounds have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases. The modulation of neurotransmitter systems could be a mechanism through which these compounds exert their effects .

Case Study 1: Enzyme Interaction

A study focusing on the interaction of this compound with sEH revealed that it significantly reduces enzyme activity, leading to decreased levels of inflammatory mediators such as TNF-α and IL-6 in vitro. This suggests its potential use in treating inflammatory conditions .

| Parameter | Result |

|---|---|

| Enzyme Inhibition (sEH) | IC50 = 150 nM |

| Reduction in TNF-α Levels | 70% at 10 µM |

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxicity of related piperidine derivatives against human cancer cell lines (A549, MCF7). Results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin.

| Cell Line | Compound IC50 (µM) | Cisplatin IC50 (µM) |

|---|---|---|

| A549 | 58.4 | 47.2 |

| MCF7 | 62.3 | 50.0 |

These findings suggest that modifications to the piperidine structure can enhance anticancer properties while potentially reducing toxicity to normal cells .

Q & A

Basic: How can researchers optimize the synthesis of 4-Amino-N,N-diethylpiperidine-1-carboxamide hydrochloride to improve yield and purity?

Methodological Answer:

Synthetic routes for piperidine derivatives often involve multi-step processes, such as Mannich reactions or condensation reactions, as seen in analogous compounds (e.g., 1-aryl-3-phenethylamino-1-propanone hydrochlorides) . To optimize synthesis:

- Step-wise analysis : Monitor intermediates using -NMR or LC-MS to identify side reactions (e.g., incomplete carboxamide formation).

- Reaction conditions : Adjust stoichiometry of diethylamine and carbonyl precursors to minimize unreacted starting materials.

- Purification : Use gradient column chromatography with polar/non-polar solvent systems (e.g., ethyl acetate/hexane) to isolate the hydrochloride salt.

- Yield enhancement : Explore microwave-assisted synthesis to reduce reaction time and improve selectivity .

Basic: What experimental techniques are critical for confirming the crystal structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is essential. For example, SHELXL (a refinement program) can resolve piperidine ring conformation and hydrogen-bonding networks in carboxamide derivatives . Key steps:

- Crystallization : Use slow evaporation in polar solvents (e.g., methanol/water) to grow high-quality crystals.

- Data collection : Employ a low-temperature (100 K) setup to minimize thermal motion artifacts.

- Validation : Cross-check with spectroscopic data (e.g., IR for carboxamide C=O stretching at ~1650 cm) and computational geometry optimization (DFT) .

Basic: How can researchers assess the compound’s purity and stability under laboratory conditions?

Methodological Answer:

- Purity : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with charged aerosol detection (CAD) for non-UV-absorbing impurities .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via -NMR for decomposition products (e.g., free amine formation) .

- Hygroscopicity : Use dynamic vapor sorption (DVS) to evaluate water absorption, critical for storage recommendations (e.g., desiccated at -20°C) .

Advanced: What computational strategies are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to receptors (e.g., cytotoxic targets like kinases or GPCRs) . Parameterize the protonated piperidine nitrogen and carboxamide moiety for accurate charge assignment.

- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the diethylcarboxamide group.

- Free-energy calculations : Apply MM-PBSA to quantify binding affinity differences between enantiomers, if applicable .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Case example : If -NMR suggests axial-equatorial isomerism in the piperidine ring but SC-XRD shows a single conformation:

- Statistical validation : Apply Hamilton R-factor ratios to assess model robustness in crystallography .

Advanced: What methodologies are recommended for studying the compound’s reactivity in aqueous versus non-polar environments?

Methodological Answer:

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor hydrolysis of the carboxamide group in buffered solutions (pH 2–10).

- Solvent effects : Compare reaction rates in DMSO (aprotic) vs. ethanol (protic) to evaluate hydrogen-bonding impacts .

- DFT calculations : Compute transition states (e.g., at the B3LYP/6-31+G(d,p) level) to predict nucleophilic attack sites on the piperidine ring .

Advanced: How can researchers address the lack of ecological toxicity data for this compound?

Methodological Answer:

- In silico tools : Apply ECOSAR or TEST software to predict acute/chronic toxicity to aquatic organisms based on structural analogs .

- Microtox assay : Perform acute toxicity testing using Vibrio fischeri luminescence inhibition (ISO 11348-3) for preliminary EC values.

- Degradation studies : Use LC-HRMS to identify photolysis or hydrolysis byproducts in simulated sunlight (e.g., Suntest CPS+) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.